[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine

Muscarinic M1 receptor Pyridazine SAR CNS drug discovery

Researchers investigating muscarinic M1 orthosteric binding requirements face a critical gap: no 4-unsubstituted pyridazine control exists between minaprine (4-CH₃, Ki=17,000 nM) and the 4,6-diphenyl analog (IC₅₀=600 nM). This 4-H variant fills that substitution matrix gap. • Enables deconvolution of steric vs. electronic effects at the pyridazine 4-position. • Aqueous solubility 111 µM (pH 7.4) supports cell-based assays at ≤30 µM with <0.3% DMSO, avoiding solvent cytotoxicity artefacts. • TPSA 50.3 Ų / XLogP3 2.0 predicts BBB penetration-superior polarity-to-lipophilicity balance over 4,6-diphenyl analogs. Supplied with certificate of analysis; standard B2B global shipping.

Molecular Formula C16H19FN4O
Molecular Weight 302.35 g/mol
Cat. No. B5158083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine
Molecular FormulaC16H19FN4O
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H19FN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
InChIKeyGTVBRXJZWAQUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.7 [ug/mL]

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine – Identity & Physicochemical Profile


[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine (CAS 1018131-95-7; PubChem CID 24746981; ChEMBL CHEMBL1442846) is a synthetic small-molecule pyridazine derivative featuring a 4-fluorophenyl substituent at the pyridazine 6-position and an N-(2-morpholin-4-ylethyl) side chain at the 3-amino position [1]. With a molecular weight of 302.35 g/mol and calculated LogP of 2, this compound occupies a physicochemical space distinct from its closest historical comparator, minaprine, owing to the absence of a 4-methyl group on the pyridazine core [2]. The compound has been catalogued in the ChEMBL bioactive database and is structurally related to series of pyridazinyl-amino derivatives investigated for muscarinic acetylcholine receptor (mAChR) modulation and kinase inhibition [3].

Chemotype 4-unsubstituted pyridazine SAR probe with 4-fluorophenyl substituent
Side chain N-(2-morpholinoethyl) linkage provides 6 HBA and single HBD
Database Catalogued in ChEMBL (CHEMBL1442846); structurally distinct from minaprine

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine Substitution Risks


The pyridazin-3-yl morpholinoethylamine chemotype exhibits steep structure–activity relationships (SAR), where small modifications to the pyridazine ring dramatically alter target engagement. In muscarinic M1 receptor binding assays within this scaffold class, the presence or absence of a 4-substituent on pyridazine shifts affinity by over an order of magnitude: minaprine (4-methyl-6-phenyl) exhibits an M1 Ki of 17,000 nM, whereas the 4,6-diphenyl analog achieves an IC50 of 600 nM [1]. The 4-fluorophenyl variant described herein, lacking a 4-alkyl substituent, occupies a distinct SAR position for which neither minaprine nor the 4,6-diphenyl analog can serve as a reliable surrogate [2]. Additionally, the ethyl-linked morpholine side chain cannot be replaced with a directly attached morpholine ring (as in 4-[6-(4-fluorophenyl)pyridazin-3-yl]morpholine) without fundamentally altering both the basicity and conformational flexibility of the key pharmacophoric amine [3].

Minaprine cannot serve as a surrogate
The 4-methyl group in minaprine produces a markedly different M1 affinity profile; affinity shifts by over an order of magnitude vs. the 4-H state. Substituting minaprine may mislead SAR interpretation.
4,6-Diphenyl analog has divergent pharmacology
The 4-phenyl substitution yields an affinity that does not represent the 4-unsubstituted compound. Using the diphenyl analog as a stand-in can confound steric/electronic deconvolution.
Direct morpholine attachment alters key properties
4-[6-(4-Fluorophenyl)pyridazin-3-yl]morpholine lacks the ethyl linker and a hydrogen-bond donor, changing both conformational flexibility and basicity; it cannot be used interchangeably.

Quantitative Differentiation of [6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine vs. Analogs


Pyridazine 4-Substitution and M1 mAChR Affinity

Within the 3-amino-6-arylpyridazine series bearing an N-(2-morpholin-4-ylethyl) side chain, the substitution status at the pyridazine 4-position is a critical determinant of muscarinic M1 receptor affinity. Minaprine, which carries a 4-methyl group, displays a binding affinity (Ki) of 17,000 nM at the rat cerebral M1 receptor as measured by [3H]pirenzepine displacement [1]. In contrast, the 4,6-diphenyl analog (lacking a 4-methyl but carrying a 4-phenyl group) achieves an IC50 of 600 nM in the same assay system, representing a 28-fold improvement in affinity [2]. The target compound, [6-(4-fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine, which is unsubstituted at the 4-position (hydrogen), is structurally intermediate between these two extremes and represents a distinct SAR probe for interrogating the steric and electronic requirements of the M1 orthosteric site [3].

M1 Affinity SAR
Class-level
Target (4-H): no direct M1 data reported
Minaprine (4-CH3): Ki = 17,000 nM
4,6-Diphenyl (4-Ph): IC50 = 600 nM
4-substitution markedly influences M1 binding; the 4-H state probes a distinct SAR space neither comparator can represent.
Class-level inference; no direct binding data available for target compound.
Muscarinic M1 receptor Pyridazine SAR CNS drug discovery

Lipophilicity Modulation vs. Key Congeners

The calculated partition coefficient (XLogP3) of [6-(4-fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine is 2.0, as computed by PubChem [1]. This value is approximately 0.6–0.8 log units lower than that of the 4,6-diphenyl analog (estimated XLogP3 ~2.6–2.8) owing to the replacement of the 4-phenyl group with hydrogen, and differs from minaprine (4-methyl-6-phenyl, estimated XLogP3 ~2.3–2.5) due to the electronic effect of the 4-fluorophenyl substituent versus the unsubstituted phenyl ring [2]. A LogP of 2 positions this compound within the favourable CNS drug-like space (typically LogP 1–4) while providing lower non-specific tissue binding potential compared to the more lipophilic 4,6-diphenyl analog [3].

Lipophilicity (XLogP3)
Cross-study
2.0
Lower lipophilicity than minaprine (~2.3–2.5) and 4,6-diphenyl analog (~2.6–2.8); may support reduced non-specific binding.
XLogP3 computed; confirm experimentally for project-specific models.
Lipophilicity Drug-likeness CNS penetration

Aqueous Solubility at Physiological pH

The experimentally determined solubility of [6-(4-fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine is 33.7 µg/mL at pH 7.4, as reported in PubChem experimental properties [1]. This corresponds to approximately 111 µM, which is adequate for typical in vitro biochemical and cell-based assays (which commonly test compounds at 1–30 µM). For comparison, the more lipophilic 4,6-diphenyl analog, with two phenyl rings and a higher LogP, is expected to exhibit lower aqueous solubility; minaprine dihydrochloride, as a salt form, shows higher apparent solubility due to ionization [2]. The morpholinoethyl side chain contributes to solubility enhancement through the tertiary amine and ether oxygen atoms, providing 6 hydrogen bond acceptor sites (versus 5 for the directly-attached morpholine analog 4-[6-(4-fluorophenyl)pyridazin-3-yl]morpholine) [3].

Aqueous Solubility
Reported
33.7 µg/mL (approx. 111 µM) at pH 7.4
Supports in vitro assay compatibility without requiring excessive DMSO concentrations.
Experimental measurement; verify lot-specific solubility under intended assay conditions.
Aqueous solubility Biopharmaceutics Assay compatibility

TPSA and Blood–Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of [6-(4-fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine is 50.3 Ų [1]. This value falls well below the commonly cited threshold of 90 Ų for favourable passive blood–brain barrier (BBB) penetration and below 70 Ų for optimal CNS target engagement [2]. For comparison, minaprine exhibits a similar TPSA (approximately 50–55 Ų, consistent with its known CNS activity as an antidepressant), while the 4,6-diphenyl analog, with two phenyl rings contributing additional non-polar surface area, has a comparable TPSA but higher LogP, potentially altering its brain-to-plasma ratio [3]. The target compound's balanced TPSA and moderate LogP (2.0) place it in a favourable quadrant of the CNS MPO (Multiparameter Optimization) desirability space.

TPSA
Cross-study
50.3 Ų
Below 90 Ų threshold, predicting passive BBB penetration potential; aligns with CNS probe criteria.
Computed value; brain exposure has not been experimentally confirmed for this compound.
CNS drug design Blood–brain barrier TPSA

Hydrogen Bond Donor Profile and Membrane Permeability

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine possesses a single hydrogen bond donor (HBD = 1, the secondary amine N–H linking the pyridazine to the ethyl spacer) [1]. This differentiates it from 6-(4-fluorophenyl)pyridazin-3-amine (CAS 105538-07-6), which contains a primary amine with HBD = 2, and from the morpholine directly-attached analog 4-[6-(4-fluorophenyl)pyridazin-3-yl]morpholine, which has HBD = 0 (tertiary amine only) . In medicinal chemistry, reducing HBD count from 2 to 1 is associated with improved passive membrane permeability while retaining a key hydrogen bond for target interaction, whereas reducing to HBD = 0 may compromise critical target hydrogen bonding [2]. The target compound thus occupies a 'sweet spot' with one HBD, balancing permeability and target engagement potential.

HBD Profile
Cross-study
Target: HBD = 1
6-(4-F-phenyl)pyridazin-3-amine: HBD = 2
Direct morpholine analog: HBD = 0
Single HBD retains key hydrogen-bond capacity while potentially improving membrane permeability over the primary amine analog.
Permeability advantage requires experimental verification in target cell models.
Hydrogen bonding Membrane permeability SAR

Rotatable Bond Count and Conformational Flexibility

The target compound contains 5 rotatable bonds, primarily contributed by the ethyl linker between the pyridazine amine and the morpholine ring [1]. This contrasts with 4-[6-(4-fluorophenyl)pyridazin-3-yl]morpholine (CAS 1417454-93-3), in which the morpholine is directly attached to the pyridazine ring with no ethyl spacer, resulting in fewer rotatable bonds and greater conformational rigidity [2]. In the context of the pyridazine M1 antagonist pharmacophore, the ethyl linker provides a degree of conformational freedom that allows the morpholine oxygen and the basic nitrogen to adopt orientations that may engage secondary binding pockets inaccessible to the rigid analog [3]. For procurement, this distinction determines whether a user requires a flexible or rigid morpholine-containing pyridazine probe.

Rotatable Bonds
Cross-study
Target: 5 rotatable bonds
Direct morpholine analog: ~2–3 rotatable bonds
Ethyl linker increases conformational sampling; may enable distinct binding modes not accessible to the rigid analog.
Conformational effect on selectivity requires panel screening for validation.
Conformational flexibility Entropic penalty Target binding

[6-(4-Fluorophenyl)pyridazin-3-yl](2-morpholin-4-ylethyl)amine – Recommended Application Scenarios


M1 Receptor SAR Probe – 4-Unsubstituted Pyridazine Tool

Investigators studying the orthosteric binding requirements of the M1 muscarinic acetylcholine receptor can use this compound as a 4-unsubstituted pyridazine control to complement minaprine (4-CH₃, Ki = 17,000 nM) and the 4,6-diphenyl analog (IC50 = 600 nM) in a systematic SAR series [1]. The 4-H variant fills a critical gap in the substitution matrix, enabling deconvolution of steric versus electronic contributions at the pyridazine 4-position [2].

CNS-Penetrant Lead Optimization Starting Point

With a TPSA of 50.3 Ų and XLogP3 of 2.0, this compound occupies a favourable CNS MPO space that predicts blood–brain barrier penetration [1]. Medicinal chemistry teams pursuing CNS targets (e.g., neurodegenerative or psychiatric indications) can procure this compound as a starting scaffold for further optimization, leveraging its balanced lipophilicity–polarity profile that is superior (less lipophilic) to the 4,6-diphenyl comparator [2].

Kinase Selectivity Profiling – Pyridazine-Based Inhibitor Intermediate

Pyridazine derivatives bearing a morpholinoethylamine side chain have been disclosed in patents targeting myosin light chain kinase (MLCK), ALK5, and MET kinases [1]. This specific compound, with its 4-fluorophenyl substitution and 4-unsubstituted pyridazine core, can serve as a versatile synthetic intermediate or a selectivity profiling probe to differentiate kinase inhibition patterns from those of 4-methyl or 4-phenyl pyridazine congeners [2].

Solubility-Optimized Tool for In Vitro Pharmacology

The experimentally measured aqueous solubility of 33.7 µg/mL (approx. 111 µM) at pH 7.4 [1] enables direct use in cell-based assays at concentrations up to 30 µM without exceeding 0.3% DMSO, a common threshold for avoiding solvent-induced cytotoxicity artefacts [2]. This solubility profile, supported by the 6 HBA sites from the morpholinoethyl side chain, provides an advantage over more lipophilic analogs that may require higher DMSO concentrations and risk confounding assay readouts.

Application
Selection Property
Validation Focus
M1 receptor SAR studies
4-unsubstituted pyridazine core
M1 binding affinity context (vs. 4-CH3/4-Ph comparators)
CNS-penetrant lead optimization
Balanced lipophilicity–polarity profile
Predicted BBB penetration assessment; confirm experimentally
Kinase selectivity profiling
Pyridazine morpholinoethyl scaffold
Kinase inhibition pattern vs. 4-alkyl/aryl pyridazine congeners
In vitro pharmacology assays
Aqueous solubility at pH 7.4
Assay compatibility review; may reduce DMSO burden vs. more lipophilic analogs
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